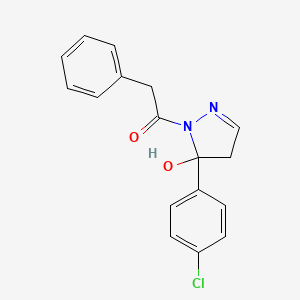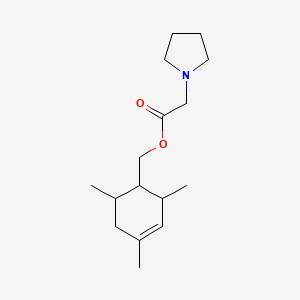
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide, also known as CFTR(inh)-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of ions across cell membranes. CFTR(inh)-172 has been shown to inhibit the activity of CFTR, making it a potential therapeutic target for the treatment of cystic fibrosis.
Mechanism of Action
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 inhibits the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide by binding to a specific site on the protein. This binding prevents the opening of the chloride channel, thereby reducing the transport of ions across cell membranes.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in a dose-dependent manner. In vivo studies have shown that N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can reduce the transport of ions across cell membranes in animal models of cystic fibrosis.
Advantages and Limitations for Lab Experiments
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor, which makes it easy to synthesize and administer. Another advantage is that it has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. One limitation is that it may not be effective in all cases of cystic fibrosis, as there are many different mutations that can affect the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide.
Future Directions
There are a number of future directions for research on N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172. One direction is to continue to study its potential therapeutic applications in the treatment of cystic fibrosis. Another direction is to investigate its potential as a tool for studying the role of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in other physiological processes. Additionally, there is a need for further research on the mechanism of action of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172, as well as its potential side effects.
Synthesis Methods
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 can be synthesized using a variety of methods. One common method involves the reaction of 4-chlorobenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172.
Scientific Research Applications
N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been extensively studied for its potential therapeutic applications in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the respiratory, digestive, and reproductive systems. It is caused by mutations in the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide gene, which encodes the N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide protein. N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide(inh)-172 has been shown to inhibit the activity of N-(4-chlorobenzyl)-N'-(3-fluorophenyl)ethanediamide in vitro and in vivo, making it a potential therapeutic agent for the treatment of cystic fibrosis.
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O2/c16-11-6-4-10(5-7-11)9-18-14(20)15(21)19-13-3-1-2-12(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIKZTMTDYGWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00367524 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
CAS RN |
6206-09-3 |
Source


|
| Record name | N-[(4-chlorophenyl)methyl]-N'-(3-fluorophenyl)oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00367524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![propyl 2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4935117.png)
![N-[(diethylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B4935132.png)
![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4935147.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B4935155.png)

![N-[1-(2,5-dimethoxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4935170.png)



![2-bromo-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4935208.png)
![4-(2-fluorophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4935219.png)

![N-({[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B4935237.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzenesulfonate](/img/structure/B4935243.png)